

The Toxicology of Dibromochloropropane (DBCP) in Mammals: An In-depth Technical Guide

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Abstract

1,2-dibromo-3-chloropropane (DBCP) is a halogenated hydrocarbon that was extensively used as a soil fumigant and nematocide. Despite its efficacy in agriculture, its use was largely discontinued in the United States in the late 1970s due to mounting evidence of its severe toxicity in mammals.[1] This technical guide provides a comprehensive overview of the toxicology of DBCP in mammals, with a focus on its reproductive and carcinogenic effects. It details the mechanisms of toxicity, metabolic pathways, and the impact on various organ systems. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating quantitative toxicological data, outlining key experimental protocols, and visualizing complex biological pathways.

Introduction

DBCP is a colorless to pale yellow liquid with a pungent odor.[2] Its primary use was in agriculture to control nematodes in a variety of crops.[3] However, its chemical properties, including persistence in soil and groundwater, have led to prolonged environmental contamination.[4] The discovery of DBCP-induced infertility in male pesticide factory workers was a sentinel event that spurred intensive toxicological investigation.[5] Subsequent studies in laboratory animals have confirmed its potent reproductive and carcinogenic hazards.[3] This

guide synthesizes the current understanding of DBCP toxicology to inform future research and risk assessment.

Reproductive Toxicity

The most well-documented adverse effect of DBCP in mammals is its profound impact on the male reproductive system, leading to dose-dependent testicular atrophy, reduced sperm counts (oligospermia), and absence of sperm (azoospermia).[6][7]

Effects on Spermatogenesis

DBCP directly targets the germinal epithelium of the seminiferous tubules, leading to the depletion of spermatocytes and spermatids.[6] Histopathological examinations of testes from DBCP-exposed animals reveal vacuolization of Sertoli cells, sloughing of germinal cells, and the presence of multinucleated giant cells.[5][6]

Hormonal Effects

Exposure to DBCP can lead to alterations in the endocrine system. Studies in rats have shown that DBCP administration can cause a decrease in serum testosterone levels, while levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are often elevated, suggesting a compensatory response to testicular damage.[8][9]

Quantitative Data on Reproductive Toxicity

The following table summarizes key quantitative data from reproductive toxicity studies of DBCP in male mammals.

Species	Route of Exposure	Dose/Concentration	Duration of Exposure	Key Reproductive Effects	Reference
Rabbit	Inhalation	1 ppm	14 weeks (6h/day, 5d/week)	Moderate testicular atrophy (~50% reduction in size), decreased sperm count	[10]
Rabbit	Inhalation	10 ppm	8 weeks (6h/day, 5d/week)	Severe testicular atrophy, infertility	[10]
Rabbit	Oral (drinking water)	1.9 mg/kg/day	10 weeks (5d/week)	Abnormal sperm morphology	[11]
Rabbit	Oral (drinking water)	7.5 mg/kg/day	10 weeks (5d/week)	Decreased mean seminiferous tubular diameter	[11]
Rabbit	Oral (drinking water)	15 mg/kg/day	10 weeks (5d/week)	Decreased testis weights and sperm production, increased FSH levels	[11]
Rat	Subcutaneous	50 mg/kg (single dose)	4 weeks	Reduced testes and accessory gland weights,	[6]

reduced
epididymal
sperm count

Reduced
testes,
prostate, and
seminal
vesicle
weights;
elevated
serum LH
and FSH;
reduced
serum
testosterone

Rat

Injection

25 mg/kg

6 months

[\[8\]](#)[\[9\]](#)

Carcinogenicity

DBCP is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[\[2\]](#) Animal studies have demonstrated that DBCP is a multi-organ carcinogen, inducing tumors at various sites depending on the route of exposure.

Oral Exposure

Oral administration of DBCP to rats and mice has been shown to induce squamous cell carcinomas of the forestomach.[\[2\]](#) In female rats, oral exposure also led to an increased incidence of mammary gland adenocarcinomas.[\[2\]](#)[\[11\]](#)

Inhalation Exposure

Inhalation of DBCP has been linked to tumors in the respiratory tract and other organs. In both rats and mice, inhalation exposure resulted in an increased incidence of nasal cavity tumors.[\[2\]](#)[\[12\]](#) Additionally, mice exposed via inhalation showed an increased incidence of lung tumors.[\[12\]](#) In female rats, an increased incidence of tumors of the pharynx and adrenal gland cortical adenomas was observed.[\[2\]](#)[\[12\]](#)

Quantitative Data on Carcinogenicity

The following table summarizes the tumor incidence data from a two-year inhalation bioassay of DBCP conducted by the National Toxicology Program.[\[12\]](#)

Species	Sex	Exposure Concentration (ppm)	Site	Tumor Type	Incidence
Rat (F344)	Male	0.6	Nasal Cavity	Squamous Cell Carcinoma	2/50
Rat (F344)	Male	3.0	Nasal Cavity	Squamous Cell Carcinoma	26/49
Rat (F344)	Female	0.6	Nasal Cavity	Squamous Cell Carcinoma	1/50
Rat (F344)	Female	3.0	Nasal Cavity	Squamous Cell Carcinoma	25/50
Rat (F344)	Male	3.0	Tongue	Squamous Cell Papilloma/Carcinoma	9/49
Rat (F344)	Female	3.0	Tongue	Squamous Cell Papilloma/Carcinoma	10/50
Rat (F344)	Female	3.0	Adrenal Gland	Cortical Adenoma	11/49
Mouse (B6C3F1)	Male	3.0	Nasal Cavity	Adenocarcinoma/Carcinoma	7/49
Mouse (B6C3F1)	Female	3.0	Nasal Cavity	Adenocarcinoma/Carcinoma	11/49

Mouse (B6C3F1)	Male	3.0	Lung	Alveolar/Bronchiolar Adenoma/Carcinoma	21/49
Mouse (B6C3F1)	Female	3.0	Lung	Alveolar/Bronchiolar Adenoma/Carcinoma	19/49

Genotoxicity

DBCP is a genotoxic agent, capable of inducing DNA damage, gene mutations, and chromosomal aberrations.^[3] Its genotoxicity is a key mechanism underlying its carcinogenic and reproductive effects.

DNA Damage

DBCP and its metabolites can directly interact with DNA, leading to the formation of DNA adducts and single-strand breaks.^[13] The genotoxic effects of DBCP are often more pronounced in target tissues such as the testes.

Metabolism and Mechanism of Toxicity

The toxicity of DBCP is largely dependent on its metabolic activation to reactive intermediates. The primary pathways for DBCP metabolism involve cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs).

Metabolic Activation

DBCP is initially oxidized by CYP enzymes, primarily in the liver, to form reactive epoxides.^[4] These epoxides are highly electrophilic and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage.

Detoxification

The reactive epoxide intermediates can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by GSTs.^[4] This conjugation reaction forms a less toxic, more

water-soluble compound that can be excreted from the body. However, the balance between metabolic activation and detoxification can influence the overall toxicity of DBCP.

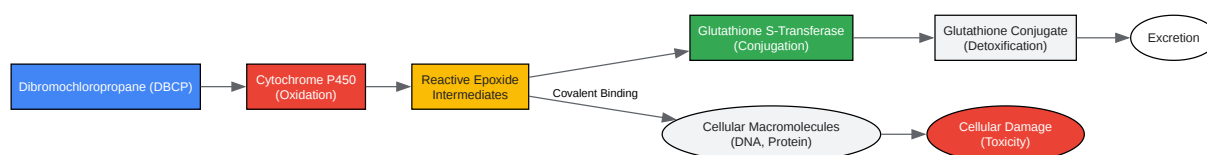
Oxidative Stress

Recent studies suggest that DBCP can induce oxidative stress in testicular cells, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[12] This oxidative stress can damage cellular components and contribute to germ cell apoptosis.

Signaling Pathways

The toxic effects of DBCP are mediated through the disruption of several key cellular signaling pathways.

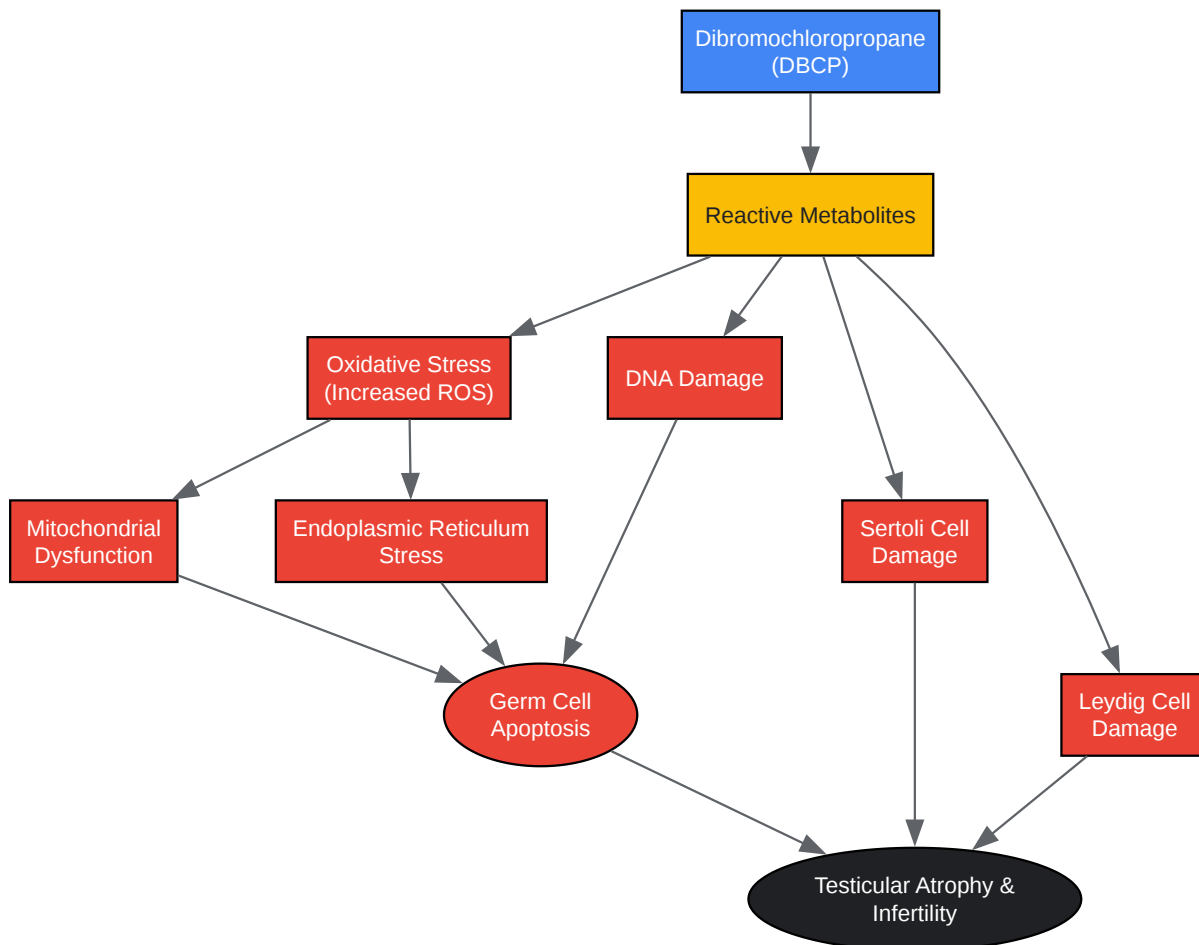
Metabolic Activation and Detoxification Pathway

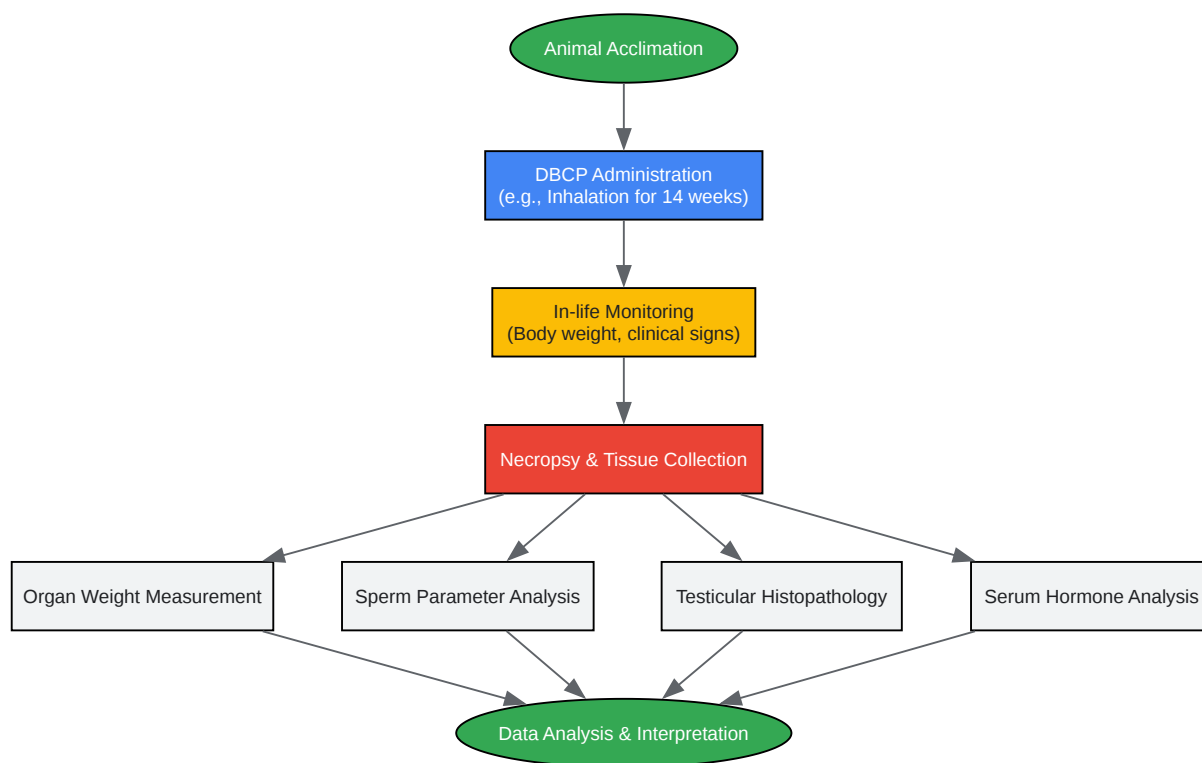


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DBCP Metabolic Activation and Detoxification Pathway

DBCP-Induced Testicular Toxicity Signaling Pathway





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